![molecular formula C10Br2O6 B1348238 4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone CAS No. 24848-78-0](/img/structure/B1348238.png)
4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone
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Overview
Description
4,8-Dibromobenzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, also known as 4,8-DBDFT, is a heterocyclic compound with a unique structure and properties. It is a dibrominated benzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, which is a heterocyclic compound containing two fused five-membered rings and two fused six-membered rings. It is an important chemical compound used in various scientific research applications.
Scientific Research Applications
4,8-Dibromobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetraone: , also known as 4,8-dibromofuro3,4-fbenzofuran-1,3,5,7-tetrone , is a chemical compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications:
Organic Electronics
This compound is used in the preparation of thioether quinones which are known for their high solubility. These materials are crucial in the development of organic electronics due to their ability to conduct electricity and are used in components such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Electron Delocalization Studies
The electronic structure and electron delocalization of derivatives of this compound have been studied using X-ray analysis and ab initio calculations. This research is fundamental in understanding the properties of materials that can be used for developing new types of semiconductors .
Low Bandgap Material Synthesis
A synthetic approach involving this compound has been reported for the synthesis of low bandgap materials . These materials are essential for creating efficient solar cells and other photonic devices due to their ability to absorb a broader spectrum of sunlight .
Palladium-Catalyzed Coupling Reactions
The compound serves as a precursor in palladium-catalyzed coupling reactions. These reactions are pivotal in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Aromatic Nucleophilic Substitution Reactions
It is involved in C-Br aromatic nucleophilic substitution reactions which are key steps in the synthesis of various aromatic compounds with applications ranging from material science to bioactive molecules .
Cross-Coupling Reactions
The compound is also used in cross-coupling reactions which are widely employed in the synthesis of polymers and other macromolecules that have applications in coatings, adhesives, and other materials .
Mechanism of Action
Target of Action
It’s known that this compound can form strong intermolecular interactions with other organic semiconductors , suggesting its potential role in electronic applications.
Mode of Action
It’s suggested that the compound exerts its effects through its unique molecular configuration . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested , with electron density transferring from the aryl donor groups to the particle orbital localised on the BTZ group .
Biochemical Pathways
Its ability to form strong intermolecular interactions with other organic semiconductors suggests that it may influence pathways related to charge transport in organic semiconductor devices.
Pharmacokinetics
It’s known that the compound is hydrolytically and thermally stable , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s known that this compound can exert immense efficacy against an extensive array of pathogens encompassing both bacteria and fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability
properties
IUPAC Name |
4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Br2O6/c11-5-1-2(8(14)17-7(1)13)6(12)4-3(5)9(15)18-10(4)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIHYCLAXDDYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C3C(=C1Br)C(=O)OC3=O)Br)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Br2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348115 |
Source
|
Record name | ST50985910 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone | |
CAS RN |
24848-78-0 |
Source
|
Record name | ST50985910 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromopyromellitic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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